BDP FL alkyne

Beschreibung

Eigenschaften

IUPAC Name |

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-prop-2-ynylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BF2N3O/c1-4-9-21-17(24)8-7-14-5-6-15-11-16-12(2)10-13(3)22(16)18(19,20)23(14)15/h1,5-6,10-11H,7-9H2,2-3H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNMNNMEHKMADE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCC#C)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BF2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BDP FL Alkyne: A Technical Guide to its Structure, Properties, and Application in Bioconjugation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Section 1: Introduction to BDP FL Alkyne

This compound is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes.[1][2][][4] It is engineered with a terminal alkyne group, a key functional handle that allows it to be covalently attached to other molecules through a highly efficient and specific chemical reaction.[5][6] For researchers and drug development professionals, this compound offers a powerful tool for fluorescently labeling and visualizing biomolecules. Its significance lies in a combination of superior photophysical properties and versatile chemical reactivity.

The core advantages of this compound over traditional fluorophores like fluorescein (FAM/FITC) include its exceptional photostability, which minimizes signal loss during prolonged imaging, and a high fluorescence quantum yield that ensures bright, detectable signals.[1][2][][7] Furthermore, its fluorescence is largely insensitive to changes in environmental pH and solvent polarity, leading to more reliable and reproducible data across diverse experimental conditions.[8] The primary application of this compound is the fluorescent labeling of azide-modified biomolecules—such as proteins, nucleic acids, and glycans—via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][5][9]

Section 2: Molecular Structure and Physicochemical Properties

2.1. Chemical Structure

The structure of this compound consists of two main parts: the fluorescent BODIPY core and the reactive alkyne handle. The BODIPY core is a dipyrromethene ligand complexed with a difluoroboron moiety, which is responsible for its bright green fluorescence and remarkable stability. Attached to this core via a propanamide linker is a terminal propargyl group (prop-2-yn-1-yl), which serves as the reactive site for bioconjugation.

-

IUPAC Name: 3-(5,5-difluoro-7,9-dimethyl-5H-5λ⁴,6λ⁴-dipyrrolo[1,2-c:2',1'-f][1][2][]diazaborinin-3-yl)-N-(prop-2-yn-1-yl)propanamide[1][10]

2.2. Physicochemical and Photophysical Properties

The quantitative properties of this compound are critical for experimental design, including selecting appropriate laser lines and filter sets for imaging and calculating labeling reaction stoichiometry. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 302795-84-2 | [1][5][11] |

| Molecular Weight | ~329.16 g/mol | [1][] |

| Appearance | Orange solid powder | [1][][4][12] |

| Excitation Max. (λex) | 503 nm | [][5][12] |

| Emission Max. (λem) | 509 - 512 nm | [][5][12] |

| Molar Extinction Coeff. (ε) | ~92,000 cm⁻¹M⁻¹ | [][5] |

| Fluorescence Quantum Yield (Φ) | ~0.97 | [][5][12] |

| Solubility | Soluble in DMSO, DMF, Dichloromethane | [1][4][5][12] |

| Limited solubility in water | [][12] | |

| Storage Conditions | -20°C in the dark, desiccated | [1][5][11] |

Section 3: The Chemistry of Bioconjugation: CuAAC Click Chemistry

The utility of this compound in bioconjugation stems from its ability to participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is a premier example of "click chemistry," a class of reactions that are rapid, high-yielding, and bioorthogonal—meaning they do not interfere with or cross-react with native biological functional groups.

In the presence of a copper(I) catalyst, the terminal alkyne on the BDP FL dye reacts specifically with an azide group on a target molecule to form a highly stable triazole ring. This covalent linkage is robust and withstands downstream processing and analysis. The high specificity and efficiency of the CuAAC reaction allow for precise labeling of target biomolecules even within complex biological mixtures.

Sources

- 1. medkoo.com [medkoo.com]

- 2. This compound|CAS 302795-84-2|DC Chemicals [dcchemicals.com]

- 4. This compound CAS#: 302795-84-2 [amp.chemicalbook.com]

- 5. This compound, 302795-84-2 | BroadPharm [broadpharm.com]

- 6. Alkyne | BroadPharm [broadpharm.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 10. This compound | C17H18BF2N3O | CID 154701657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lumiprobe.com [lumiprobe.com]

- 12. This compound (A270089) | Antibodies.com [antibodies.com]

An In-depth Technical Guide to the Fluorescence Spectrum and Quantum Yield of BDP FL Alkyne

Introduction: The Significance of BDP FL Alkyne in Modern Research

In the landscape of fluorescent probes, the BODIPY (boron-dipyrromethene) family of dyes stands out for its exceptional photophysical properties.[1] this compound, a prominent member of this family, is a bright, green-fluorescent dye engineered for stability and versatility.[2][3] Its core structure, a dipyrromethene coordinated with a boron trifluoride (BF₂) moiety, creates a rigid, planar scaffold that minimizes non-radiative energy loss, leading to high fluorescence efficiency.[]

This dye is particularly valuable for its terminal alkyne group, a chemical handle that allows it to be covalently attached to azide-containing molecules via copper-catalyzed or strain-promoted "click chemistry".[2][3] This powerful conjugation method has made this compound an indispensable tool for labeling and visualizing a vast array of biomolecules—from proteins and nucleic acids to lipids—in complex biological systems. Unlike traditional green dyes like fluorescein, BDP FL offers superior photostability and its fluorescence is relatively insensitive to environmental factors like pH and solvent polarity, making it a robust choice for demanding applications in cellular imaging, flow cytometry, and drug development.[][5]

This guide provides a detailed examination of two of its most critical characteristics: the fluorescence spectrum and the fluorescence quantum yield. We will explore the theoretical underpinnings of these properties, present validated experimental protocols for their determination, and discuss the practical implications for researchers in the field.

Section 1: Core Spectroscopic Properties of this compound

The utility of any fluorophore is defined by its interaction with light. For this compound, these properties are characterized by high efficiency and stability.

Absorbance and Emission Spectra

The fluorescence process begins with the absorption of a photon, which elevates the molecule to an excited electronic state. It then relaxes, emitting a photon of lower energy (longer wavelength). This phenomenon is described by the dye's excitation (absorbance) and emission spectra.

This compound exhibits a sharp, well-defined absorbance peak with a maximum (λ_exc_) around 503 nm .[2][6] Its emission spectrum is similarly narrow, with a maximum (λ_em_) at approximately 509-512 nm .[2][7][8] This small difference between the excitation and emission maxima, known as the Stokes shift, is a characteristic feature of BODIPY dyes. The narrowness of the emission band is advantageous as it leads to a higher peak intensity and reduces spectral overlap in multiplexing experiments.[5][9]

Fluorescence Quantum Yield (Φ_F_)

The fluorescence quantum yield (Φ_F_) is the most direct measure of a fluorophore's brightness. It quantifies the efficiency of the fluorescence process by defining the ratio of photons emitted to photons absorbed.[10] A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted fluorescent photon.

This compound is distinguished by its exceptionally high fluorescence quantum yield, which is reported to be approximately 0.97 in common organic solvents.[2][6] This near-perfect efficiency is a primary contributor to its intense brightness and makes it one of the most sensitive green-fluorescent probes available.[5]

Environmental Factors

While one of the strengths of the BODIPY core is its relative insensitivity to the environment, subtle effects can be observed.[][5]

-

Solvent Polarity: For many BODIPY dyes, moving to more polar solvents can sometimes lead to a slight reduction in quantum yield due to the opening of non-radiative decay pathways.[][11][12] However, the BDP FL core is known for maintaining a high quantum yield even in aqueous environments.[13]

-

Viscosity: For some BODIPY derivatives with bulky substituents, an increase in solvent viscosity can restrict molecular rotations that otherwise serve as non-radiative decay channels, thereby increasing the quantum yield.[14]

Quantitative Data Summary

The key photophysical parameters for this compound are summarized below for quick reference.

| Parameter | Value | Source(s) |

| Excitation Maximum (λ_exc_) | 503 nm | [2][6][7] |

| Emission Maximum (λ_em_) | 509 - 512 nm | [2][6][7] |

| Molar Extinction Coefficient (ε) | ~92,000 L·mol⁻¹·cm⁻¹ | [2][6] |

| Fluorescence Quantum Yield (Φ_F_) | 0.97 | [2][6] |

| Recommended Storage | -20°C, protected from light | [2][6][7] |

| Common Solvents | DMF, DMSO, Dichloromethane | [2][7] |

Section 2: Experimental Determination of Fluorescence Properties

Accurate characterization of a fluorophore's properties is essential for reproducible and quantitative research. This section details the standard methodologies for measuring the fluorescence spectrum and relative quantum yield of this compound.

Protocol: Measurement of the Fluorescence Spectrum

This protocol outlines the steps to acquire the excitation and emission spectra of this compound using a standard spectrofluorometer.

Causality and Trustworthiness: This protocol relies on using a dilute solution to prevent inner filter effects, where emitted light is re-absorbed by other fluorophore molecules, which can distort the spectral shape and intensity. Scanning both excitation and emission ensures the correct spectral peaks are identified.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity solvent such as DMSO or DMF.

-

From the stock, prepare a dilute working solution (e.g., 1-10 µM) in the solvent of interest (e.g., ethanol or phosphate buffer). The final absorbance at the excitation maximum should be below 0.1 AU to minimize inner filter effects.[10][15]

-

-

Instrument Setup (Spectrofluorometer):

-

Turn on the instrument and allow the lamp to warm up for at least 30 minutes for stable output.

-

Select a standard 10 mm pathlength quartz cuvette.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity with spectral resolution.

-

-

Data Acquisition:

-

Emission Spectrum: Set the excitation monochromator to the known absorbance maximum (503 nm). Scan the emission monochromator over a range that brackets the expected emission, for instance, from 505 nm to 600 nm.

-

Excitation Spectrum: Set the emission monochromator to the observed emission maximum (e.g., 510 nm). Scan the excitation monochromator over a range that brackets the expected absorbance, for instance, from 450 nm to 520 nm.

-

Blank Subtraction: Acquire spectra for a solvent-only blank using the same settings. Subtract the blank spectrum from the sample spectrum to correct for background signal and Raman scattering.

-

Protocol: Determination of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the quantum yield of a test compound is the comparative method, which measures its fluorescence relative to a well-characterized standard.[10][16]

Expertise and Self-Validation: The choice of a standard is critical. The ideal standard should have absorption and emission profiles that are similar to the test sample to minimize wavelength-dependent biases in instrument detection.[17] For this compound, a suitable standard is Fluorescein in 0.1 M NaOH, which has a known quantum yield of ~0.95. The protocol's trustworthiness is established by using a series of dilutions to create a gradient plot; the linearity of this plot validates the data and confirms the absence of concentration-dependent artifacts like quenching.[15][18]

Methodology:

-

Prepare Stock Solutions:

-

Prepare stock solutions of both this compound (the "unknown") and the chosen standard (e.g., Fluorescein) in the same solvent if possible. If different solvents must be used, their refractive indices will be needed for the final calculation.

-

-

Prepare Serial Dilutions:

-

For both the unknown and the standard, prepare a series of at least four dilutions with absorbances ranging from ~0.01 to 0.1 at the chosen excitation wavelength. It is crucial to use the same excitation wavelength for both the unknown and the standard.

-

-

Measure Absorbance:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

-

Measure Fluorescence Emission:

-

Using a spectrofluorometer, record the emission spectrum for each dilution of both the unknown and the standard. Ensure the excitation wavelength and all instrument settings (e.g., slit widths) are kept identical for all measurements.[15]

-

-

Data Analysis and Calculation:

-

For each spectrum, integrate the total fluorescence intensity across the emission peak.

-

Create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis) for both the unknown and the standard.

-

Determine the slope (Gradient) of the resulting straight line for both plots.

-

Calculate the quantum yield of the unknown sample (Φ_X_) using the following equation:

Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)

Where:

-

Φ_ST_ is the known quantum yield of the standard.

-

Grad_X_ and Grad_ST_ are the gradients from the plots for the unknown and standard, respectively.

-

η_X_ and η_ST_ are the refractive indices of the solvents used for the unknown and standard, respectively. (If the same solvent is used, this term cancels out).

-

-

Visualized Workflows

To clarify the experimental processes, the following diagrams illustrate the logical flow.

Caption: Workflow for Fluorescence Spectrum Measurement.

Caption: Workflow for Relative Quantum Yield Determination.

Conclusion

This compound is a premier fluorescent probe whose utility is grounded in its outstanding photophysical characteristics. With an excitation maximum at 503 nm, a sharp emission peak around 510 nm, and a near-perfect quantum yield of 0.97, it provides an exceptionally bright and photostable signal for biological imaging and labeling. By employing the standardized, self-validating protocols detailed in this guide, researchers can confidently characterize this fluorophore and leverage its full potential to generate high-quality, reproducible data in their drug development and life science research endeavors.

References

-

Jena Bioscience. (n.d.). Alkyne-BDP-FL. Retrieved from [Link]

-

University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

Gundogan, A. S., et al. (2018). Effect of Solvents on the Fluorescent Spectroscopy of BODIPY-520 Derivative. 2018 26th Signal Processing and Communications Applications Conference (SIU). Retrieved from [Link]

-

Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Retrieved from [Link]

-

ISS, Inc. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

-

ResearchGate. (2023). How to calculate Fluorescence Quantum Yield and select a suitable standard for organic dyes?. Retrieved from [Link]

-

Tatolis, I., et al. (2015). Fluorescent Properties of 8-Substituted BODIPY Dyes: Influence of Solvent Effects. Journal of Fluorescence. Retrieved from [Link]

-

Stepanova, I. A., et al. (2023). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. Molecules. Retrieved from [Link]

-

Oregon State University. (2016). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound, 302795-84-2 | BroadPharm [broadpharm.com]

- 3. This compound CAS#: 302795-84-2 [amp.chemicalbook.com]

- 5. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Alkyne-BDP-FL, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. [PDF] Effect of Solvents on the Fluorescent Spectroscopy of BODIPY-520 Derivative | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. researchgate.net [researchgate.net]

- 15. iss.com [iss.com]

- 16. Making sure you're not a bot! [opus4.kobv.de]

- 17. researchgate.net [researchgate.net]

- 18. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

An In-Depth Technical Guide to BDP FL Alkyne Labeling via Click Chemistry

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of BDP FL alkyne and its application in biomolecular labeling through click chemistry. We will delve into the core principles, compare key methodologies, provide actionable protocols, and explain the causal relationships behind experimental choices to ensure robust and reproducible results.

Introduction: The Need for Precision in Fluorescent Labeling

Visualizing dynamic cellular processes requires labeling technologies that are both highly specific and minimally perturbative to the biological system under investigation.[1] While fluorescent proteins have been invaluable, they require genetic manipulation and are not well-suited for global studies of processes like protein synthesis or post-translational modifications.[1] Small molecule fluorescent probes offer a powerful alternative. Among these, this compound has emerged as a superior tool due to the exceptional properties of its borondipyrromethene (BODIPY) core and the versatile reactivity of its alkyne handle.

This guide will explore how to harness the power of this compound using click chemistry, a suite of reactions renowned for their efficiency, selectivity, and biocompatibility.[2][3] We will focus on the two most prominent click reactions in bioconjugation: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Section 1: The BDP FL Fluorophore: A Spectroscopic Overview

BDP FL (BODIPY FL) is a bright, green-fluorescent dye with photophysical properties similar to fluorescein (FITC).[4] However, it possesses several distinct advantages that make it a preferred choice for demanding imaging applications.

Key Characteristics of BDP FL Dyes:

-

High Photostability: BDP FL resists photobleaching under continuous excitation, making it ideal for long-term imaging experiments.[][]

-

High Quantum Yield: It exhibits a fluorescence quantum yield approaching 1.0, ensuring exceptionally bright signals even at low concentrations.[][][7][8]

-

Narrow Emission Spectra: The dye has sharp, narrow emission peaks, which minimizes spectral bleed-through in multi-color imaging experiments.[][9]

-

Environmental Insensitivity: Unlike many other dyes, BDP FL's fluorescence is relatively insensitive to changes in solvent polarity and pH, providing more consistent and quantifiable signals under diverse physiological conditions.[4][7][9]

-

Hydrophobicity: Its unique hydrophobic nature makes it excellent for labeling lipids, membranes, and other lipophilic structures.[4]

Data Presentation: Photophysical Properties of this compound

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~503 nm | [][8][10] |

| Emission Maximum (λem) | ~509-513 nm | [][9][10][11] |

| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 L⋅mol⁻¹⋅cm⁻¹ | [][8][10] |

| Fluorescence Quantum Yield (Φ) | ~0.97 | [][8] |

| Recommended Laser Line | 488 nm | [12] |

| Common Filter Set | FITC / FAM | [][13][14] |

Section 2: The Core Principle: Click Chemistry

"Click chemistry" describes a class of reactions that are rapid, efficient, and highly specific.[3] For a reaction to be considered "click," it must proceed with high yield, generate minimal and inoffensive byproducts, and be stereospecific.[15] Crucially for biological applications, these reactions are bioorthogonal, meaning their reactive components (e.g., azides and alkynes) do not interact with or interfere with native biological functional groups.[2][16]

This bioorthogonality is the cornerstone of the two-step labeling strategy:

-

Metabolic or Chemical Incorporation: An azide- or alkyne-bearing chemical handle is introduced into a biomolecule of interest. This can be achieved metabolically, for instance, by feeding cells with azide-modified amino acids (e.g., azidohomoalanine, AHA) or sugars.[1][17][18]

-

Bioorthogonal Ligation: The modified biomolecule is then "clicked" with a complementary probe, such as this compound, for detection and visualization.[17]

The two primary methods for achieving this ligation are CuAAC and SPAAC.

Section 3: Mechanism & Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the copper(I)-catalyzed cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole ring.[15][19][20]

Causality Behind the Components

The reaction's success in a biological context hinges on a carefully optimized cocktail of reagents:

-

Copper(I) Catalyst: The active catalyst. However, Cu(I) is unstable and readily oxidizes. Therefore, the reaction typically starts with a stable Copper(II) source (e.g., CuSO₄).[21]

-

Reducing Agent: A mild reductant, most commonly sodium ascorbate, is required to continuously reduce Cu(II) to the active Cu(I) state in situ.[15][22]

-

Accelerating Ligand: The cytotoxicity of free copper ions is a major concern.[1][20] Furthermore, copper can precipitate in aqueous buffers. A chelating ligand is essential to stabilize the Cu(I) ion, prevent oxidative damage to biomolecules, and accelerate the reaction rate.[15][22] Tris(benzyltriazolylmethyl)amine (TBTA) was the archetypal ligand, though more water-soluble variants like THPTA are now common for protein labeling.[21][23][24]

Mechanism of CuAAC

The reaction proceeds through a catalytic cycle where the Cu(I) ion first coordinates with the terminal alkyne. This copper-acetylide intermediate then reacts with the azide, ultimately forming the stable triazole product and regenerating the Cu(I) catalyst.[20][]

Experimental Protocol: SPAAC Labeling of Nascent Proteins in Live Cells

This protocol describes the visualization of newly synthesized proteins in living cells.

Materials:

-

Mammalian cells cultured on glass-bottom imaging dishes.

-

Methionine-free cell culture medium.

-

Azidohomoalanine (AHA) (100 mM stock in H₂O).

-

BDP FL-DBCO (or another suitable cyclooctyne) (10 mM stock in DMSO).

-

Live-cell imaging buffer (e.g., HBSS or phenol red-free medium).

-

Optional: Nuclear counterstain (e.g., Hoechst 33342).

Methodology:

-

Metabolic Labeling (Pulse):

-

Wash cells once with warm PBS.

-

Replace the normal growth medium with methionine-free medium supplemented with 50-100 µM AHA.

-

Incubate the cells for a desired pulse period (e.g., 1-4 hours) at 37°C and 5% CO₂. This allows the cells to incorporate AHA into newly synthesized proteins. [1]2. Wash and Chase (Optional):

-

Remove the AHA-containing medium.

-

Wash the cells three times with complete growth medium to remove unincorporated AHA.

-

If a specific time point after the pulse is desired, incubate the cells in complete medium for a "chase" period.

-

-

Live-Cell Staining:

-

Dilute the BDP FL-DBCO stock solution into pre-warmed live-cell imaging buffer to a final concentration of 10-50 µM.

-

Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Final Wash and Imaging:

-

Wash the cells twice with warm imaging buffer.

-

If desired, add a nuclear counterstain like Hoechst for 5-10 minutes.

-

Replace with fresh imaging buffer and proceed immediately to live-cell fluorescence microscopy.

-

Section 5: Experimental Design & Best Practices

Choosing between CuAAC and SPAAC is a critical decision driven by the experimental context. [26]

Data Presentation: Head-to-Head Comparison of CuAAC vs. SPAAC

| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | Source(s) |

| Biocompatibility | Toxic to live cells due to copper catalyst. | Excellent; no catalyst required. Ideal for live-cell and in vivo imaging. | [1][20][27][28] |

| Reaction Kinetics | Very fast (typically 100-fold faster than SPAAC). | Slower kinetics, may require longer incubation or higher concentrations. | [29] |

| Reagents | Small, non-perturbative alkyne and azide groups. | Requires bulky, sterically demanding cyclooctyne reagents. | [29] |

| Primary Application | Fixed cells, cell lysates, purified biomolecules, material science. | Live cells, in vivo animal models, dynamic process tracking. | [1][30][31] |

| Simplicity | Requires a multi-component reaction cocktail (copper, ligand, reductant). | Simple mixing of two components (azide and cyclooctyne). | [26] |

| Potential Issues | Copper-induced protein damage or aggregation; ROS generation. | Potential for non-specific binding of hydrophobic cyclooctyne probes. | [20][27] |

Workflow: Selecting the Right Click Chemistry Method

Conclusion

This compound, in conjunction with click chemistry, provides a robust and versatile platform for high-performance fluorescence labeling. The choice between the rapid, efficient CuAAC for fixed samples and the biocompatible, live-cell-friendly SPAAC allows researchers to tailor their approach to virtually any biological question. By understanding the principles behind each method and following validated protocols, scientists can achieve highly specific, sensitive, and reproducible visualization of biomolecules in complex biological systems.

References

-

Baskin, J. M., et al. (2010). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Angewandte Chemie International Edition, 11(15), 2092-5. [Link]

-

Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone Website. [Link]

-

Wikipedia. Tris(benzyltriazolylmethyl)amine. Wikipedia. [Link]

-

Jiang, H., et al. (2014). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Chemical Biology & Drug Design, 84(2), 158-174. [Link]

-

Wikipedia. BODIPY. Wikipedia. [Link]

-

Worrell, B. T., et al. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Communications, 49(82), 9449-9467. [Link]

-

Le Reste, L., et al. (2016). A tris(benzyltriazolemethyl)amine-based cage as a CuAAC ligand tolerant to exogeneous bulky nucleophiles. Chemical Communications, 52(72), 10851-10854. [Link]

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

Request PDF. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. ResearchGate. [Link]

-

Creative Biolabs. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Creative Biolabs Website. [Link]

-

ResearchGate. Accelerating ligands for CuAAC reactions. ResearchGate. [Link]

-

Yaxu Bio. This compound. Yaxu Bio Website. [Link]

-

Yao, D., et al. (2018). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry, 38(11), 2847-2860. [Link]

-

Gee, K. R., et al. (2009). Click chemistry for labeling and detection of biomolecules. Methods in Molecular Biology, 539, 145-157. [Link]

-

Interchim. Click Chemistry (Azide / alkyne reaction). Interchim Website. [Link]

-

Wikipedia. Click chemistry. Wikipedia. [Link]

-

Jena Bioscience. Alkyne-BDP-FL, Alkyne-containing Fluorescent Dyes. Jena Bioscience Website. [Link]

-

Kumar, V., et al. (2016). A strain-promoted alkyne–azide cycloaddition (SPAAC) reaction of a novel EpCAM aptamer–fluorescent conjugate for imaging of cancer cells. Chemical Communications, 52(50), 7853-7856. [Link]

-

Wang, C. C., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. International Journal of Molecular Sciences, 14(6), 12533-12550. [Link]

-

Al-Salihi, S., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 35(1), 2-16. [Link]

-

ResearchGate. Labeling efficiency of copper-catalyzed (CuAAC) and copper-free azide-alkyne cycloadditions (SPAAC). ResearchGate. [Link]

-

Thiele, C., et al. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 53(2), 324-331. [Link]

-

Lang, K., et al. (2017). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 12(1), 16-29. [Link]

-

Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim Website. [Link]

-

ResearchGate. Bioorthogonal reactions for labeling of a protein of interest. ResearchGate. [Link]

Sources

- 1. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. BODIPY FL色素 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. BODIPY - Wikipedia [en.wikipedia.org]

- 8. This compound, 302795-84-2 | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Alkyne-BDP-FL, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. medkoo.com [medkoo.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lumiprobe.com [lumiprobe.com]

- 17. researchgate.net [researchgate.net]

- 18. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bioclone.net [bioclone.net]

- 20. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 21. lumiprobe.com [lumiprobe.com]

- 22. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Tris(benzyltriazolylmethyl)amine - Wikipedia [en.wikipedia.org]

- 24. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 28. vectorlabs.com [vectorlabs.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

Understanding the photostability of BDP FL alkyne

An In-Depth Technical Guide to the Photostability of BDP FL Alkyne

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the photostability of this compound, a prominent member of the borondipyrromethene (BODIPY) family of fluorophores. Designed for researchers, scientists, and drug development professionals, this document delves into the core photophysical properties, the mechanisms underlying photobleaching, and robust protocols for quantifying the durability of this versatile dye. Our focus is on providing not just methods, but the scientific rationale behind them, ensuring you can design and execute experiments with confidence and precision.

Introduction: The Rise of this compound in Advanced Imaging

In the realm of fluorescence-based applications, the ideal dye is intensely bright, environmentally insensitive, and, crucially, resistant to photobleaching. This compound has emerged as a superior tool, particularly as a replacement for traditional fluorophores like fluorescein (FAM).[][2][3] It belongs to the borondipyrromethene dye class, known for exceptional photophysical characteristics including high molar extinction coefficients, sharp emission spectra, and fluorescence that is relatively unaffected by solvent polarity and pH.[4][5][6]

This compound is a bright and highly photostable fluorophore that emits in the fluorescein channel.[][3][7][8][9] Its terminal alkyne group facilitates covalent attachment to azide-modified molecules via copper-catalyzed "click chemistry," enabling precise labeling of biomolecules for a wide array of applications, from fluorescence microscopy to high-throughput screening.[7][10][11] The defining feature that underpins its utility in demanding, long-term imaging experiments is its remarkable photostability.

Core Photophysical Properties

A fluorophore's performance is dictated by its intrinsic properties. For this compound, these parameters establish it as a high-performance dye.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~503 nm | [10][12] |

| Emission Maximum (λem) | ~509 - 512 nm | [10][12] |

| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 L mol⁻¹ cm⁻¹ | [10][12] |

| Fluorescence Quantum Yield (Φ) | 0.97 | [10][11] |

| Molecular Formula | C₁₇H₁₈BF₂N₃O | [10][12][13] |

| Molecular Weight | ~329.16 g/mol | [3][12] |

The Science of Photobleaching: Why Fluorophores Go Dark

Photobleaching is the irreversible photochemical destruction of a fluorophore, resulting in the permanent loss of its ability to fluoresce.[14] This phenomenon is a critical limiting factor in fluorescence microscopy, as it degrades signal over time, complicates quantitative analysis, and shortens the possible duration of live-cell imaging experiments.[14][15]

Mechanistic Pathways

The photodegradation of BODIPY dyes like BDP FL can proceed through several mechanisms, which can be either oxygen-dependent or oxygen-independent.[4][16]

-

Interaction with Molecular Oxygen: The most common pathway begins when the fluorophore is excited from its ground state (S₀) to an excited singlet state (S₁). While most molecules relax by emitting a photon (fluorescence), some can transition to a long-lived triplet state (T₁) via intersystem crossing. This triplet-state fluorophore can then interact with ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[14] Singlet oxygen is a potent oxidizing agent that can attack the fluorophore's chemical structure, destroying the conjugated π-system responsible for its fluorescence.

-

Other Reactive Species & Pathways: Photobleaching can also occur through the formation of other reactive oxygen species (ROS) or via oxygen-independent pathways involving higher-energy excited states.[16] The specific mechanism and its rate are influenced by the dye's structure, its local chemical environment, and the intensity of the excitation light.[16][17]

The inherent structural rigidity and chemical composition of the BODIPY core are key to its high photostability, making it less susceptible to these destructive pathways compared to dyes like fluorescein.[6]

Visualizing the Photobleaching Process

Caption: Simplified Jablonski diagram showing the primary pathway for photobleaching.

Quantifying Photostability: A Self-Validating Experimental Protocol

To make informed decisions about dye selection, it is essential to quantify photostability under conditions relevant to your experiment.[18] This protocol details a standardized method using fluorescence microscopy to determine the photobleaching half-life (t₁/₂)—the time required for the fluorescence intensity to decrease to 50% of its initial value.

Causality Behind Experimental Choices

-

Immobilization: The sample is immobilized (e.g., in a polymer matrix or dried film) to prevent diffusion of fluorophores in and out of the observation area, which would confound the measurement of intensity loss due to bleaching.

-

Standardized Illumination: A stable light source and constant intensity are critical. Fluctuations in excitation power would directly alter the rate of photobleaching, making comparisons invalid.[18]

-

Control Group: Including a known, less stable dye (like FITC) provides a valuable internal benchmark, validating that the experimental setup can detect differences in photostability.

Protocol 1: Measurement of Photobleaching Half-Life

Materials:

-

This compound solution (e.g., 1 µM in PBS, pH 7.4).

-

Control fluorophore solution (e.g., FITC at 1 µM).

-

Microscope slides and coverslips.

-

Mounting medium or polyacrylamide gel for immobilization.

-

Fluorescence microscope with a stable laser or LED light source and a sensitive camera.

-

Appropriate filter set for BDP FL (e.g., 488 nm excitation).

-

Image analysis software (e.g., ImageJ/Fiji).

Step-by-Step Methodology:

-

Sample Preparation: a. Prepare a thin film of the dye solution on a microscope slide and allow it to dry completely in the dark. b. Alternative: Mix the dye solution with a polymerizing solution (e.g., 10% acrylamide) and place a drop between a slide and coverslip to create a thin gel. Allow it to fully polymerize. This method provides a more hydrated environment.

-

Microscope Setup: a. Power on the microscope and allow the light source to stabilize for at least 30 minutes to ensure consistent output. b. Place the prepared slide on the microscope stage and bring the sample into focus. c. Select the appropriate filter cube and set the excitation light to an intensity level typical for your imaging experiments. Crucially, keep this intensity constant for all samples being compared.

-

Image Acquisition (Time-Lapse): a. Set the camera exposure time to achieve a good signal-to-noise ratio without saturating the detector. b. Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds). c. Continue acquiring images under continuous illumination until the fluorescence intensity has decayed to less than 20% of its initial value.

-

Data Analysis: a. Open the image sequence in ImageJ/Fiji. b. Select a Region of Interest (ROI) in the illuminated area. c. Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series. d. Correct for background fluorescence by measuring the intensity of a region with no fluorophores and subtracting this value from your sample measurements. e. Normalize the intensity data by dividing the intensity at each time point (I) by the initial intensity (I₀). f. Plot the normalized intensity (I/I₀) as a function of time. g. Determine the photobleaching half-life (t₁/₂) by finding the time at which the normalized intensity equals 0.5.

Workflow for Quantifying Photostability

Caption: Experimental workflow for determining fluorophore photobleaching half-life.

Comparative Analysis: this compound vs. The Field

While direct quantitative comparisons are highly dependent on experimental conditions, a strong consensus exists in the scientific literature regarding the relative photostability of common fluorophores.[19] BDP FL consistently demonstrates superior performance over many traditional dyes in the green spectrum.

| Fluorophore | Class | Relative Photostability | Key Characteristics |

| BDP FL | Borondipyrromethene | Very High | Excellent brightness and high quantum yield; less sensitive to pH and polarity.[4][6] |

| Alexa Fluor 488 | Sulfonated Cyanine | High | A widely used, photostable alternative to FITC, though generally considered slightly less stable than BDP FL. |

| Fluorescein (FITC) | Xanthene | Low | Prone to rapid photobleaching and its fluorescence is pH-sensitive. BDP FL is significantly more photostable.[2][14] |

| Cy2 | Cyanine | Moderate | Generally more stable than FITC, but less so than BDP FL and Alexa Fluor 488.[2] |

Field-Proven Insights: Minimizing Photobleaching in Practice

Beyond selecting a stable dye, optimizing your imaging protocol is essential for preserving the fluorescent signal.[15]

-

Reduce Excitation Intensity: Use the lowest possible laser or LED power that provides an adequate signal-to-noise ratio. The rate of photobleaching is not linear with intensity; even a small reduction in power can yield a significant increase in signal longevity.[14][18]

-

Minimize Exposure Time: Use the shortest possible camera exposure time. For time-lapse imaging, avoid continuous illumination by shuttering the light source between acquisitions.

-

Use Antifade Reagents: Employ commercially available antifade mounting media, which contain chemical scavengers that neutralize reactive oxygen species and reduce photobleaching.

-

Choose the Right Objective: Use a high numerical aperture (NA) objective lens. These lenses are more efficient at collecting emitted light, allowing you to reduce the required excitation intensity for the same signal level.

By integrating a highly photostable fluorophore like this compound with optimized imaging practices, researchers can significantly extend the boundaries of their experiments, enabling longer observations, more accurate quantification, and the capture of high-fidelity data.

References

-

This compound | C17H18BF2N3O | CID 154701657 . PubChem - NIH. [Link]

-

Alkyne-BDP-FL, Alkyne-containing Fluorescent Dyes . Jena Bioscience. [Link]

-

This compound . 亞旭生物科技 (Yaxu Biotechnology). [Link]

-

Photobleaching step analysis for robust determination of protein complex stoichiometries . Molecular Biology of the Cell. [Link]

-

Choosing the B(right)est Fluorescent Protein: Photostability . Addgene Blog. [Link]

-

Comparative Photostability Studies of BODIPY and Fluorescein Dyes by Using Fluorescence Correlation Spectroscopy . ResearchGate. [Link]

-

Optimizing Fluorescent Imaging Protocols for Reproducible Results . Technology Networks. [Link]

-

Photostability - Light Measurement . Gigahertz-Optik. [Link]

-

Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection . PubMed. [Link]

Sources

- 2. lumiprobe.com [lumiprobe.com]

- 3. medkoo.com [medkoo.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Green Fluorescent Dye BDP FL | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. 亞旭生物科技 [abscience.com.tw]

- 10. This compound, 302795-84-2 | BroadPharm [broadpharm.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Alkyne-BDP-FL, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 13. This compound | C17H18BF2N3O | CID 154701657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. assets.ctfassets.net [assets.ctfassets.net]

- 16. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. molbiolcell.org [molbiolcell.org]

- 18. blog.addgene.org [blog.addgene.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to BDP FL Alkyne: Mechanism of Action in Fluorescent Labeling

Introduction: The Need for Robust Fluorophores in Modern Research

In the intricate world of cellular biology and drug development, the ability to visualize and track specific molecules is paramount. Fluorescent labeling has emerged as an indispensable tool, allowing researchers to illuminate the inner workings of biological systems. However, the ideal fluorescent probe must possess a stringent set of characteristics: high brightness, exceptional photostability, and a bioorthogonal handle for specific conjugation. BDP FL alkyne, a member of the borondipyrromethene (BODIPY) family of dyes, has risen to prominence as a fluorophore that meets these demanding criteria. This guide provides a comprehensive overview of the core principles governing the use of this compound in fluorescent labeling, with a focus on its mechanism of action via click chemistry.

This compound is prized for its bright, green fluorescence and remarkable resistance to photobleaching, a significant advantage over traditional dyes like fluorescein.[1][2][][4] Its terminal alkyne group serves as a versatile chemical handle, enabling covalent attachment to a wide array of azide-modified biomolecules through the highly efficient and specific "click" reaction.[5][6] This guide will delve into the two primary modalities of click chemistry employed with this compound: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Properties of this compound

This compound is a synthetic fluorophore with a core structure based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold.[7] This core imparts the dye with its characteristic sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to solvent polarity and pH.[7] The terminal alkyne group is introduced via a stable amide linkage, providing a reactive partner for azide-containing molecules.

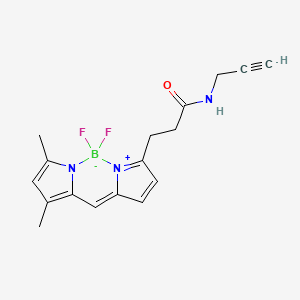

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical Structure of this compound.

The photophysical properties of this compound make it an excellent choice for a variety of fluorescence-based applications, including microscopy, flow cytometry, and high-throughput screening.[][]

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~503 nm | [5][9][10] |

| Emission Maximum (λem) | ~509-512 nm | [5][9][10] |

| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | [5][9] |

| Fluorescence Quantum Yield (Φ) | ~0.97 | [5][9] |

| Molecular Weight | ~329.16 g/mol | [1][10][11] |

| Solubility | Good in organic solvents (DMF, DMSO, Dichloromethane); Limited in water | [][9][10] |

Mechanism of Action: The Power of Click Chemistry

The terminal alkyne of this compound is the key to its utility in fluorescent labeling. This functional group allows for its participation in click chemistry reactions, a class of reactions that are rapid, efficient, and bioorthogonal, meaning they do not interfere with native biological processes.[12][13]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common method for labeling with this compound is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the formation of a stable triazole ring through the joining of the terminal alkyne of this compound and an azide group on a target molecule.[6][] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.[15][16][17]

The mechanism of CuAAC proceeds through a series of steps involving the formation of a copper-acetylide intermediate, which then reacts with the azide to form a six-membered cupracycloalkene. This intermediate then rearranges to form the stable 1,4-disubstituted triazole product.

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While CuAAC is highly efficient, the requirement for a copper catalyst can be problematic for live-cell imaging due to the cytotoxicity of copper.[12] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative.[18][] In SPAAC, the terminal alkyne of BDP FL is replaced with a strained cyclooctyne derivative. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst.[12][20]

The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide reacts with the strained alkyne to directly form the triazole linkage.

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following protocols provide a general framework for using this compound in fluorescent labeling applications. Optimization may be required depending on the specific biomolecule and experimental context.

Protocol 1: CuAAC Labeling of an Azide-Modified Protein

This protocol describes the labeling of a protein containing an azide-functionalized unnatural amino acid with this compound.

Workflow for CuAAC Labeling:

Caption: Experimental Workflow for CuAAC Labeling.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Dimethylsulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 250 mM stock solution of THPTA in water.

-

Freshly prepare a 500 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

-

Add this compound stock solution to a final concentration of 100-500 µM (a 10- to 50-fold molar excess over the protein).

-

Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

-

Add the catalyst premix to the reaction mixture to a final Cu(I) concentration of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Remove the unreacted this compound and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

-

Analysis:

-

Confirm successful labeling by measuring the absorbance at 280 nm (for protein) and 503 nm (for BDP FL). The degree of labeling can be calculated using the respective extinction coefficients.

-

Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning.

-

Protocol 2: SPAAC Labeling of Live Cells

This protocol outlines the labeling of metabolically incorporated azido-sugars on the surface of live cells with a BDP FL-cyclooctyne conjugate.

Workflow for SPAAC Labeling:

Caption: Experimental Workflow for Live-Cell SPAAC Labeling.

Materials:

-

Live cells in culture

-

Azido-sugar (e.g., Ac₄ManNAz)

-

BDP FL-cyclooctyne conjugate (e.g., BDP FL-DBCO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells in the presence of an appropriate concentration of the azido-sugar (e.g., 25-100 µM Ac₄ManNAz) for 24-72 hours to allow for metabolic incorporation into cell-surface glycans.

-

-

Cell Preparation:

-

Gently wash the cells three times with warm PBS or serum-free medium to remove unincorporated azido-sugar.

-

-

SPAAC Reaction:

-

Prepare a working solution of the BDP FL-cyclooctyne conjugate in cell culture medium or PBS at a final concentration of 1-10 µM.

-

Incubate the cells with the BDP FL-cyclooctyne solution for 30-60 minutes at 37°C.

-

-

Washing:

-

Wash the cells three times with warm PBS to remove any unreacted BDP FL-cyclooctyne.

-

-

Imaging:

-

Image the labeled cells using a fluorescence microscope with appropriate filter sets for BDP FL (e.g., FITC channel).

-

Conclusion and Future Perspectives

This compound stands as a powerful and versatile tool in the researcher's arsenal for fluorescent labeling. Its exceptional photophysical properties, combined with the efficiency and specificity of click chemistry, enable a wide range of applications from in vitro bioconjugation to live-cell imaging. The choice between CuAAC and SPAAC provides flexibility, allowing for the selection of the most appropriate labeling strategy based on the experimental system. As research continues to push the boundaries of molecular visualization, the demand for robust and reliable fluorophores like this compound will undoubtedly continue to grow, paving the way for new discoveries in biology and medicine.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 154701657, this compound. [Link]

-

Antibodies.com. This compound (A270089). [Link]

-

Asia Bioscience Co., Ltd. This compound. [Link]

-

Jena Bioscience. Alkyne-BDP-FL, Alkyne-containing Fluorescent Dyes. [Link]

-

National Center for Biotechnology Information. Photophysical properties and application in live cell imaging of B,B-fluoro-perfluoroalkyl BODIPYs. [Link]

-

ResearchGate. Fig. 1 Structures of known DBCO-and BCN-based BDP FL reagents and new... [Link]

-

Royal Society of Chemistry. Key role of cycloalkyne nature in alkyne-dye reagents for enhanced specificity of intracellular imaging by bioorthogonal bioconjugation. [Link]

-

Organic Chemistry Portal. Strain-Promoted Azide-Alkyne Cycloaddition. [Link]

-

National Center for Biotechnology Information. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]

-

Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

-

National Center for Biotechnology Information. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. [Link]

-

Springer Link. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. [Link]

-

Jena Bioscience. Alkyne-containing Fluorescent Dyes. [Link]

-

ResearchGate. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis | Request PDF. [Link]

-

National Center for Biotechnology Information. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. [Link]

-

National Center for Biotechnology Information. Development of a bioorthogonal fluorescence-based assay for assessing drug uptake and delivery in bacteria. [Link]

-

National Center for Biotechnology Information. Synthesis of boron dipyrromethene fluorescent probes for bioorthogonal labeling. [Link]

-

LifeTein. BODIPY Fluorescent Labeling. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. This compound, 302795-84-2 | BroadPharm [broadpharm.com]

- 6. Alkyne | BroadPharm [broadpharm.com]

- 7. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. This compound (A270089) | Antibodies.com [antibodies.com]

- 10. Alkyne-BDP-FL, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 11. This compound | C17H18BF2N3O | CID 154701657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of boron dipyrromethene fluorescent probes for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jenabioscience.com [jenabioscience.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 20. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Borondipyrromethene (BODIPY) Dyes for Microscopy

This guide provides a comprehensive overview of borondipyrromethene (BODIPY) dyes, a versatile and powerful class of fluorophores essential for modern microscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemistry, structure-property relationships, and practical applications that make BODIPY dyes indispensable in bio-imaging.

Introduction to the BODIPY Fluorophore Family

Borondipyrromethene dyes, or BODIPY dyes, are fluorescent molecules built around a dipyrromethene core complexed with boron trifluoride (BF₂).[][] Though first synthesized in 1968 by Treibs and Kreuzer, their significant potential in imaging was realized much later.[3] The foundational structure, 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, imparts a range of exceptional photophysical properties.[][4]

Key Characteristics:

-

High Molar Extinction Coefficients: BODIPY dyes absorb light with high efficiency.[5]

-

Exceptional Fluorescence Quantum Yields: They are intensely bright, often approaching a quantum yield of 100%, even in aqueous environments.[][4]

-

Sharp and Narrow Emission Spectra: This characteristic minimizes spectral overlap, making them ideal for multi-color labeling experiments.[5][]

-

Environmental Insensitivity: Their fluorescence is largely unaffected by solvent polarity and pH, ensuring signal stability.[4]

-

Photostability: They exhibit strong resistance to photobleaching, which is crucial for long-term imaging studies.[][]

These features give BODIPY dyes a significant advantage over traditional fluorophores like fluorescein and rhodamine.[]

Figure 2: A generalized workflow for staining cellular lipid droplets using BODIPY 493/503.

Conclusion and Future Directions

BODIPY dyes are a well-established and continuously evolving class of fluorophores. [3]Their exceptional brightness, photostability, and chemical versatility have made them a cornerstone of fluorescence microscopy. []Future research is likely to focus on developing derivatives with emission spectra further into the near-infrared for deeper tissue imaging, creating more sophisticated biosensors, and designing novel probes for super-resolution microscopy. [][8]A solid understanding of this powerful class of dyes is crucial for any researcher aiming to advance the frontiers of biological imaging.

References

- BOC Sciences. (n.d.). Guide to Lipid Droplet Staining with BODIPY Dyes. Probes / BOC Sciences.

- Benchchem. (2025). Application Notes and Protocols for BODIPY Staining in Live Cells.

- MDPI. (n.d.).

- BOC Sciences. (n.d.). Understanding BODIPY Dye Excitation & Emission Properties. Probes / BOC Sciences.

- BOC Sciences. (n.d.).

- SciSpace. (n.d.).

- (n.d.). How BODIPY Dyes Improve Fluorescent Probe Design?.

- BOC Sciences. (n.d.). Complete Guide to BODIPY Staining: Principle & Protocol. Probes / BOC Sciences.

- ResearchGate. (n.d.). Exploring the Relationship between BODIPY Structure and Spectroscopic Properties to Design Fluorophores for Bioimaging.

- LSU Scholarly Repository. (n.d.). Synthesis and Functionalization of BODIPY Dyes for Applications in the Detection of Colorectal Cancer.

- NIH. (n.d.). Use of BODIPY (493/503) to Visualize Intramuscular Lipid Droplets in Skeletal Muscle.

- (n.d.). BODIPY Dyes for Lipid Staining | Custom Fluorescent Probes.

- MedChemExpress. (n.d.). Lipid Droplet Dyes.

- Journal of Materials Chemistry C (RSC Publishing). (n.d.). Design, synthesis and functionalization of BODIPY dyes: applications in dye-sensitized solar cells (DSSCs) and photodynamic therapy (PDT).

- Bohrium. (n.d.). Design, Synthesis and Functionalization of BODIPY dyes: Applications in Dye-Sensitized Solar Cell (DSSC) and Photodynamic Therapy (PDT).

- Thermo Fisher Scientific - US. (n.d.). BODIPY Dye Series—Section 1.4.

- Wikipedia. (n.d.). BODIPY.

- BOC Sciences. (n.d.). BODIPY Dyes: Definition, Structure, Synthesis and Uses. Probes / BOC Sciences.

- PMC - NIH. (2023, November 30).

- DZ Insights. (2025, July 15).

- Encyclopedia.pub. (2023, December 8).

- PMC - PubMed Central. (n.d.). Application of the Fluorescent Dye BODIPY in the Study of Lipid Dynamics of the Rice Blast Fungus Magnaporthe oryzae.

- ACS Publications. (2010, August 9). Synthesis and Functionalization of Asymmetrical Benzo-Fused BODIPY Dyes | The Journal of Organic Chemistry.

- (n.d.). Full article: BODIPY-Based Dye for No-Wash Live-Cell Staining and Imaging.

- PubMed. (2021, June 23). Photochemical Properties and Stability of BODIPY Dyes.

- ResearchGate. (n.d.). Photophysical properties of BODIPY compounds 1-4 in several solvents.

- PubMed. (2020, January 16). Exploring the Relationship between BODIPY Structure and Spectroscopic Properties to Design Fluorophores for Bioimaging.

- AIR Unimi. (n.d.). Exploring the Relationship between BODIPY Structure and Spectroscopic Properties to Design Fluorophores for Bioimaging.

- ResearchGate. (n.d.). a Borondipyrromethene (BODIPY) core and positions on it. b planar....

- MDPI. (n.d.). Photochemical Properties and Stability of BODIPY Dyes.

- ResearchGate. (n.d.). (PDF) Photophysics of BODIPY Dyes: Recent Advances.

- MDPI. (n.d.). A Review on the Synthetic Methods for the BODIPY Core.

- ResearchGate. (n.d.). Dipyrromethene‐boron difluoride (BODIPY) core structure (left) and....

- ResearchGate. (n.d.). Structure of the BODIPY core highlighting the main substitution....

- Frontiers Research Topic. (n.d.).

- eCommons. (2023, April 1). Boron Dipyrromethene (BODIPY) Dye Covalently Bound to Bovine Serum Albumin (BSA).

Sources

An In-Depth Technical Guide to the Safe Handling and Application of BDP FL Alkyne

This guide provides comprehensive safety protocols, handling procedures, and application insights for BDP FL alkyne, a fluorescent probe widely utilized in biological and chemical research. It is intended for researchers, laboratory personnel, and professionals in the field of drug development who work with or intend to work with this reagent.

Introduction: The Utility of this compound

This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1][2] These dyes are renowned for their exceptional photophysical properties, including high fluorescence quantum yields (often approaching 1.0), sharp absorption and emission peaks, and relative insensitivity to environmental pH and polarity.[3][4][] Specifically, BDP FL exhibits bright, green fluorescence similar to fluorescein (FAM) but with significantly enhanced photostability, making it a superior choice for long-term imaging experiments.[1][]

The key feature of this compound is the terminal alkyne group. This functional moiety allows the dye to be covalently attached to molecules containing an azide group via a highly efficient and bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1][7][8] This capability makes this compound an invaluable tool for labeling and visualizing a wide array of biomolecules, including proteins, nucleic acids, and lipids, in complex biological systems.

Core Safety Principles & Hazard Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard assessment can be formulated by considering its constituent parts: the BODIPY core, the reactive alkyne group, and its physical form as a solid powder. This product is intended for research use only and should not be used for human or veterinary applications.[9]

-

Primary Routes of Exposure:

-

Inhalation: As a fine solid, the powder can be inadvertently inhaled, potentially causing respiratory irritation.[10]

-

Skin and Eye Contact: Direct contact may lead to mild skin or eye irritation.[10] Some fluorescent dyes have been associated with dermatitis upon prolonged exposure.

-

Ingestion: Accidental ingestion may be harmful.

-

-

Toxicological Profile: The long-term toxicological properties of this compound have not been extensively studied. Therefore, it is prudent to treat it as a compound with unknown toxicity and handle it with appropriate care. General guidelines for handling laboratory-grade fluorescent dyes recommend avoiding direct contact and ingestion.[11]

-

Chemical Reactivity: The terminal alkyne is the primary site of reactivity, specifically designed for click chemistry. While generally stable, alkynes can undergo energetic reactions with strong bases or certain metal catalysts under specific conditions.[12][13] The BODIPY core itself is relatively inert under physiological conditions.[3]

Physicochemical & Spectroscopic Properties

Accurate knowledge of the dye's properties is critical for experimental design and for preparing stock solutions. The key characteristics are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₁₈BF₂N₃O | [9][14][15][16] |

| Molecular Weight | ~329.2 g/mol | [9][14][16] |

| Appearance | Orange or light yellow to yellow solid | [2][15] |

| Melting Point | 118-120 °C | [2] |

| Excitation Maximum (λex) | ~503 nm | [14][15] |

| Emission Maximum (λem) | ~509 - 512 nm | [14][15] |

| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 L·mol⁻¹·cm⁻¹ | [14][15] |

| Fluorescence Quantum Yield (Φ) | ~0.97 | [14] |

| Solubility | Good solubility in DMF, DMSO, Dichloromethane (DCM); Limited in water | [1][14][15] |

Standard Operating Procedures for Handling & Storage

Adherence to the following procedures is essential to ensure personnel safety and maintain the integrity of the reagent.

Personal Protective Equipment (PPE)

A baseline of protective equipment should be worn at all times when handling this compound, particularly in its solid form.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Hand Protection: Nitrile gloves are required. Inspect gloves for tears or punctures before use.

-

Body Protection: A standard laboratory coat.

Engineering Controls

To minimize the risk of inhalation, all weighing and handling of the solid this compound powder should be performed in a certified chemical fume hood or a well-ventilated enclosure.[10]

Storage & Stability

Proper storage is critical to prevent the degradation of the dye and ensure experimental reproducibility.

-

Temperature: Store vials at -20°C for long-term stability.[1][14][15]

-

Light: this compound is a fluorophore and should be protected from light at all times to prevent photobleaching.[1][] Vials should be stored in the dark, and solutions should be kept in amber tubes or tubes wrapped in aluminum foil.

-

Moisture: The compound should be stored under dry conditions, preferably with a desiccant.[1][]

-

Shelf Life: When stored correctly, the solid compound is stable for at least 12-24 months.[1][15] Stock solutions in anhydrous DMSO can be stored at -20°C for several months, though fresh solutions are always recommended.[17]

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for CuAAC Labeling

Caption: General workflow for labeling an azide-modified biomolecule.

Application Protocol: Copper-Catalyzed Click Chemistry (CuAAC)

This protocol provides a detailed methodology for labeling an azide-modified protein with this compound. The volumes and concentrations should be optimized for the specific biomolecule.

Reagents and Stock Solutions

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Azide-Modified Protein: Prepare a solution of known concentration in a sodium azide-free buffer (e.g., PBS, pH 7.4).

-

Ascorbic Acid: Prepare a fresh 50 mM stock solution in deionized water immediately before use.[18] Ascorbic acid solutions oxidize quickly in air and should not be stored.[7]

-

Copper(II)-TBTA Catalyst: Prepare a 10 mM stock solution of Copper(II)-Sulfate and Tris(benzyltriazolylmethyl)amine (TBTA) in a 1:1.1 molar ratio in 55% DMSO/water.[7] The TBTA ligand is crucial as it stabilizes the active Cu(I) oxidation state and prevents protein precipitation.

Step-by-Step Labeling Procedure

This procedure should ideally be performed in an oxygen-free environment to maximize reaction efficiency.

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with a suitable reaction buffer (e.g., PBS) to the desired final concentration.[18]

-

Add this compound: Add the 10 mM this compound stock solution to the reaction. A 3-10 fold molar excess of the dye over the protein is a common starting point.[18] Vortex gently to mix.

-

Degas Mixture (Recommended): To prevent the oxidation of the Cu(I) catalyst, gently bubble argon or nitrogen gas through the solution for 30-60 seconds.[7][18] This step is critical for achieving high labeling efficiency.

-

Initiate Reaction: Add the freshly prepared 50 mM ascorbic acid stock to a final concentration of 1-2.5 mM. This reduces Cu(II) to the active Cu(I) state.

-

Add Catalyst: Immediately add the 10 mM Copper(II)-TBTA stock to a final concentration of 0.5-1 mM.

-

Incubation: Flush the headspace of the tube with inert gas, cap it tightly, and wrap it in aluminum foil. Incubate the reaction at room temperature for 8-16 hours or overnight with gentle mixing.[7][18]

-

Purification: Following incubation, remove the unreacted dye and catalyst components from the labeled protein conjugate. This is typically achieved through size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.[7][18]

Emergency & Disposal Procedures

-

Spill Management: For a small spill of the solid powder, carefully sweep or vacuum the material into a sealed container for disposal. Avoid creating dust. Clean the area with a damp cloth. For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

-

First Aid:

-

Skin Contact: Wash the affected area immediately with soap and plenty of water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

-

-

Waste Disposal: All waste containing this compound (solid, solutions, contaminated materials) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound is a highly effective and photostable fluorescent probe for bioconjugation via click chemistry. Its utility in modern research is significant, but its handling demands a commensurate level of care. By understanding its chemical properties, adhering to rigorous safety protocols, and employing validated experimental procedures, researchers can safely and effectively harness the power of this versatile reagent to advance their scientific discoveries.

References

-

Jena Bioscience. Alkyne-BDP-FL, Alkyne-containing Fluorescent Dyes. [Link]

-

Sunlonge. Are UV Fluorescent Dyes Safe? Understanding the Risks and Precautions. [Link]

-

PubChem. This compound | C17H18BF2N3O | CID 154701657. [Link]

-

Wikipedia. BODIPY. [Link]

-

JMN Specialties, Inc. Safety Data Sheet (FLUORESCENCE DYE). [Link]

-

亞旭生物科技. This compound. [Link]

-

YouTube. phototoxic effects of fluorescent dyes. [Link]

-

Carl ROTH. Safety Data Sheet: Eva Green® Fluorescent Dye. [Link]

-

Jena Bioscience. Azide-BDP-FL, Azide-containing Fluorescent Dyes. [Link]

-

OpenOChem Learn. Preparation of Alkynes. [Link]

-

Vedantu. Preparation of Alkynes: Methods, Reactions & Examples. [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. This compound CAS#: 302795-84-2 [amp.chemicalbook.com]

- 3. BODIPY - Wikipedia [en.wikipedia.org]

- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Alkyne | BroadPharm [broadpharm.com]

- 9. medkoo.com [medkoo.com]

- 10. Are UV Fluorescent Dyes Safe? Understanding the Risks and Precautions - SUNLONGE INTERNATIONAL CO., LIMITED [sunlonge.com]

- 11. wanlongchemical.com [wanlongchemical.com]

- 12. Preparation of Alkynes | OpenOChem Learn [learn.openochem.org]

- 13. Preparation of Alkynes: Methods, Reactions & Examples [vedantu.com]

- 14. This compound, 302795-84-2 | BroadPharm [broadpharm.com]

- 15. Alkyne-BDP-FL, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 16. This compound | C17H18BF2N3O | CID 154701657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. lumiprobe.com [lumiprobe.com]

Methodological & Application

Application Note: BDP FL Alkyne for Live-Cell Imaging

Introduction: Illuminating Cellular Dynamics with BDP FL Alkyne

In the quest to visualize the intricate and dynamic processes within living cells, the choice of a fluorescent probe is paramount. This compound, a member of the bright and exceptionally photostable boron-dipyrromethene (BODIPY) family of dyes, has emerged as a superior tool for live-cell imaging.[1][2][3] Its compact size, high fluorescence quantum yield, and sharp emission spectrum make it an ideal candidate for labeling and tracking biomolecules in their native environment with minimal perturbation.[2][4] This fluorophore emits in the fluorescein (FAM) channel, making it compatible with common microscopy filter sets.[1][5][6]